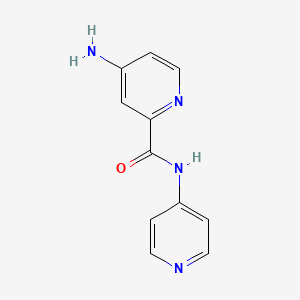![molecular formula C15H19NO4 B7554901 3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554901.png)
3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid, also known as FPP, is a synthetic compound that has been studied extensively for its potential applications in scientific research.
Mécanisme D'action
3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid acts as a sigma-1 receptor agonist, which leads to the modulation of various cellular processes. It has been shown to increase calcium influx and stimulate the release of neurotransmitters such as dopamine and glutamate. 3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid also modulates the activity of ion channels and transporters, which may contribute to its overall effects.
Biochemical and Physiological Effects:
3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling and neurotransmitter release. It has also been shown to have neuroprotective effects in animal models of neurological diseases such as Parkinson's disease and Alzheimer's disease. 3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid has also been shown to modulate the activity of ion channels and transporters, which may have implications for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid has several advantages for lab experiments, including its high affinity for the sigma-1 receptor and its ability to modulate various cellular processes. However, 3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid has limitations as well, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for 3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid research, including further studies on its mechanism of action and potential therapeutic applications. 3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid may have potential applications in the treatment of neurological diseases such as Parkinson's disease and Alzheimer's disease, as well as in drug development for ion channel and transporter modulation. Further studies are needed to fully understand the potential of 3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid in these areas.
In conclusion, 3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid is a synthetic compound that has potential applications in various scientific fields, including neuroscience and pharmacology. Its high affinity for the sigma-1 receptor and ability to modulate various cellular processes make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid can be synthesized through a multistep process involving the reaction of piperidine with furan-2-carboxylic acid, followed by the addition of acryloyl chloride and propanoic acid. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid has been studied for its potential applications in various scientific fields, including neuroscience and pharmacology. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and neurotransmitter release. 3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid has also been shown to modulate the activity of ion channels and transporters, which may have implications for drug development.
Propriétés
IUPAC Name |
3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(8-7-13-5-3-11-20-13)16-10-2-1-4-12(16)6-9-15(18)19/h3,5,7-8,11-12H,1-2,4,6,9-10H2,(H,18,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWLTXKXQVEETA-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCC(=O)O)C(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C(C1)CCC(=O)O)C(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl]propanoic acid](/img/structure/B7554824.png)
![3-[1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554830.png)
![3-[1-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554838.png)

![3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554846.png)

![3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554857.png)
![3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554859.png)
![3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554875.png)
![3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554889.png)
![3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554893.png)
![4-[(6E)-6-[(3-nitrophenyl)methylidene]-4,5-dihydrocyclopenta[c]pyrazol-1-yl]benzoic acid](/img/structure/B7554897.png)
![[1-[(2,4-Difluorophenyl)methyl]imidazol-2-yl]methanol](/img/structure/B7554914.png)
![6-[(3-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7554920.png)